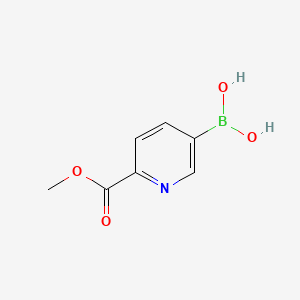
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a pyridine functional group . It is often used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is represented by the linear formula C7H8BNO4 . The InChI code for this compound is 1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . It can also be involved in the preparation of various organic compounds .Physical And Chemical Properties Analysis
“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 180.96 .Applications De Recherche Scientifique
Synthesis and Catalysis
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is often used in the synthesis of complex organic compounds. Its applications include the synthesis of novel halopyridinylboronic acids and esters, which are valuable in Suzuki cross-coupling reactions, a widely used method in organic synthesis (Bouillon et al., 2003). Furthermore, the compound serves as a precursor for the synthesis of new pyrrole–pyridine-based ligands, demonstrating its utility in creating specialized molecules with potential applications in materials science and pharmaceuticals (Böttger et al., 2012).
Coordination Chemistry
In coordination chemistry, this boronic acid variant plays a crucial role. For example, it has been used in the synthesis and coordination of hexadentate picolinic acid-based bispidine ligands. These ligands have significant applications in complexing with various metal ions, which is crucial in fields like bioinorganic chemistry and catalysis (Comba et al., 2016).
Luminescent Material Development
The compound also finds application in the development of luminescent materials. For instance, phenol-pyridyl boron complexes involving derivatives of this compound have been synthesized and studied for their luminescent properties. These materials show potential in creating electroluminescent devices, which are important in display technologies and lighting applications (Zhang et al., 2006).
Boronic Acid Derivatives in Catalysis
The compound's derivatives have been explored in various catalytic processes. For example, copper(II) complexes of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, derived from this boronic acid, have been studied for their catalytic activity in addition reactions. These studies are essential for advancing synthetic methodologies in organic chemistry (Drabina et al., 2010).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid have been utilized in the synthesis of HIV protease inhibitors. This application underscores the compound's significance in the development of life-saving medications (Xu et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(6-methoxycarbonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWQJNSMWIFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670585 | |
| Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | |
CAS RN |
1072945-86-8 | |
| Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methoxycarbonyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



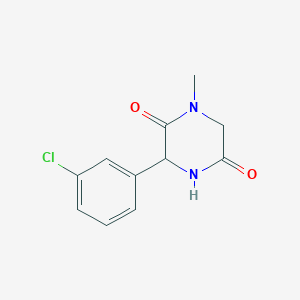

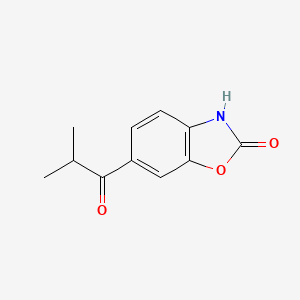
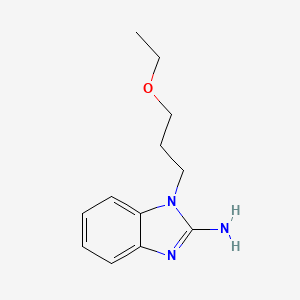
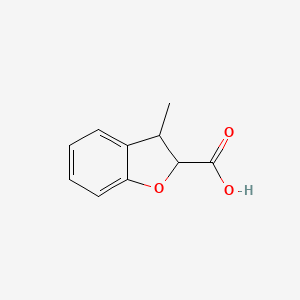

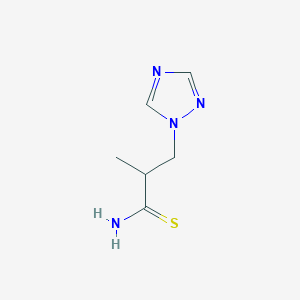
amine](/img/structure/B1419975.png)
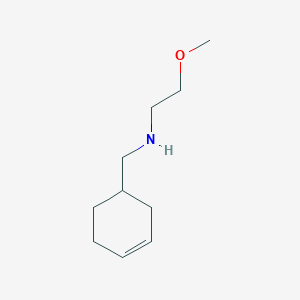
![N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1419977.png)
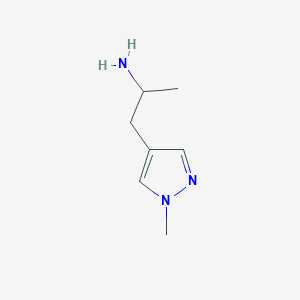
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea](/img/structure/B1419979.png)
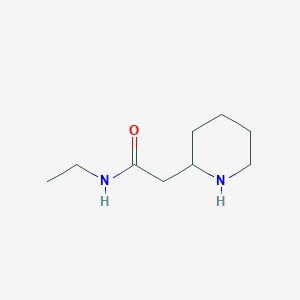
![2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B1419982.png)